BenchChemオンラインストアへようこそ!

1-(Heptan-2-yl)-3-nitro-1H-pyrazole

Lipophilicity Drug-likeness Physicochemical property prediction

1-(Heptan-2-yl)-3-nitro-1H-pyrazole (CAS 1240573-08-3, molecular formula C10H17N3O2, MW 211.26 g/mol) is a synthetic N1-alkyl-3-nitropyrazole derivative featuring a branched sec-heptyl (heptan-2-yl) substituent at the N1 position and a nitro group at the 3-position of the pyrazole ring. This compound belongs to the 3-nitropyrazole class, which has been extensively documented in the patent literature as possessing antimicrobial, parasiticidal, herbicidal, and nitrification-inhibiting activities.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 1240573-08-3
Cat. No. B6344419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Heptan-2-yl)-3-nitro-1H-pyrazole
CAS1240573-08-3
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCCCC(C)N1C=CC(=N1)[N+](=O)[O-]
InChIInChI=1S/C10H17N3O2/c1-3-4-5-6-9(2)12-8-7-10(11-12)13(14)15/h7-9H,3-6H2,1-2H3
InChIKeyPXWBUTBVEHMOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Heptan-2-yl)-3-nitro-1H-pyrazole (CAS 1240573-08-3): A Branched N1-Alkyl-3-nitropyrazole with Quantifiable Physicochemical Differentiation


1-(Heptan-2-yl)-3-nitro-1H-pyrazole (CAS 1240573-08-3, molecular formula C10H17N3O2, MW 211.26 g/mol) is a synthetic N1-alkyl-3-nitropyrazole derivative featuring a branched sec-heptyl (heptan-2-yl) substituent at the N1 position and a nitro group at the 3-position of the pyrazole ring [1]. This compound belongs to the 3-nitropyrazole class, which has been extensively documented in the patent literature as possessing antimicrobial, parasiticidal, herbicidal, and nitrification-inhibiting activities [2][3]. Unlike its close structural analogs—the linear 1-heptyl-3-nitro-1H-pyrazole (CAS 1240578-90-8) and the regioisomeric 1-(heptan-2-yl)-4-nitro-1H-pyrazole (CAS 1240569-04-3)—this specific compound presents a unique combination of a branched N1-alkyl chain and a 3-nitro substitution pattern that confers measurable differences in lipophilicity, conformational flexibility, and electronic properties relevant to both biological activity and physicochemical behavior [1].

Why 1-(Heptan-2-yl)-3-nitro-1H-pyrazole Cannot Be Interchanged with 1-Heptyl-3-nitro-1H-pyrazole or 1-(Heptan-2-yl)-4-nitro-1H-pyrazole


Procurement decisions that treat all C10H17N3O2 N1-alkyl-nitropyrazoles as interchangeable overlook quantifiable differences in lipophilicity, conformational flexibility, and electronic structure that directly affect biological target engagement, metabolic stability, and environmental fate [1][2]. The branched heptan-2-yl substituent reduces the computed XLogP3-AA from 3.2 (linear 1-heptyl-3-nitro analog) to 3.1 while simultaneously reducing the rotatable bond count from 6 to 5 relative to the linear analog—a structural difference that can impact entropy of binding and passive membrane permeability [1][3]. More critically, relocating the nitro group from the 3-position to the 4-position (as in 1-(heptan-2-yl)-4-nitro-1H-pyrazole) shifts the computed XLogP3-AA from 3.1 down to 2.7 and fundamentally alters the reduction mechanism of the nitro group, which is the key pharmacophore determining bioreductive activation and biological activity in this compound class [4][5]. These are not incremental differences; they represent distinct chemical entities with divergent property profiles that generic substitution cannot replicate.

Quantitative Differentiation Evidence for 1-(Heptan-2-yl)-3-nitro-1H-pyrazole (CAS 1240573-08-3) vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA): Branched vs. Linear N1-Alkyl Chain and 3-Nitro vs. 4-Nitro Position Effects

The computed XLogP3-AA for 1-(heptan-2-yl)-3-nitro-1H-pyrazole is 3.1, which is 0.1 log unit lower than the linear N1-heptyl analog (1-heptyl-3-nitro-1H-pyrazole, XLogP3 = 3.2), reflecting the modest lipophilicity-reducing effect of chain branching [1][2]. The magnitude of nitro-position effect is substantially larger: the 4-nitro regioisomer 1-(heptan-2-yl)-4-nitro-1H-pyrazole has XLogP3 = 2.7, a decrease of 0.4 log units relative to the 3-nitro target compound, and the linear 1-heptyl-4-nitro-1H-pyrazole has XLogP3 = 2.9 [3][4]. Extending the branched chain to octan-2-yl (3-nitro-1-(octan-2-yl)-1H-pyrazole) increases XLogP3 to 3.6, demonstrating predictable chain-length dependent lipophilicity tuning within the branched series [5]. These computed values, derived using the XLogP3 algorithm (PubChem release 2019.06.18), provide a consistent quantitative framework for comparing analogs.

Lipophilicity Drug-likeness Physicochemical property prediction

Rotatable Bond Count: Reduced Conformational Flexibility of Branched vs. Linear N1-Alkyl Chain

The target compound has 5 rotatable bonds, compared to 6 rotatable bonds for the linear N1-heptyl-3-nitro-1H-pyrazole analog [1][2]. This reduction of one rotatable bond arises from the branching at the alpha-carbon of the heptan-2-yl substituent, which replaces a methylene unit with a methine carbon attached to both the pyrazole N1 and a methyl group. The 4-nitro regioisomer 1-(heptan-2-yl)-4-nitro-1H-pyrazole also has 5 rotatable bonds, confirming that this parameter is controlled by the alkyl chain architecture rather than the nitro position [3]. The linear 1-heptyl-4-nitro-1H-pyrazole has 6 rotatable bonds, consistent with the linear chain [4].

Conformational entropy Molecular flexibility Binding affinity

Nitro Group Reduction Mechanism: 3-Nitro vs. 4-Nitro/5-Nitro Position Differentiates Electrochemical Behavior

Polarographic and electrochemical studies have established that the sequence of proton and electron transfers during nitro group reduction differs fundamentally between 1-alkyl-3-nitropyrazoles and 1-alkyl-5-nitropyrazoles (and by extension, 1-alkyl-4-nitropyrazoles) [1]. For 1-alkyl-3-nitropyrazoles, the reduction follows a distinct mechanistic pathway compared to the H+/e−/H+/e−/2e−/2H+ sequence characteristic of 1-alkyl-5-nitropyrazoles [1]. Computational studies on 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole have experimentally confirmed that the 5-nitro (and by structural analogy, 4-nitro) isomer is substantially more susceptible to one-electron reduction than the 3-nitro isomer, as demonstrated by measured reduction potentials [2]. NBO analysis attributes this difference to the stronger electron-withdrawing effect of the nitro group when positioned at the 5(4)-position due to more effective conjugation with the pyrazole ring π-system [2]. The target compound, bearing the nitro group at the 3-position, is thus predicted to have a less negative (more positive) reduction potential, making it less prone to spontaneous bioreduction than its 4-nitro regioisomer.

Reduction potential Bioreductive activation Electrochemistry

Steric Effects of Branched N1-Alkyl Substituents on Pyrazole Regiochemistry and NMR Properties

A systematic study of N1-substituted pyrazoles has demonstrated that a consistent steric effect on NMR chemical shifts is observed for N-alkyl pyrazole analogues, and that the regioselectivity of N1-alkylation is justified by DFT calculations at the B3LYP/6-31G**(d) level [1]. The branched heptan-2-yl substituent introduces greater steric bulk proximal to the pyrazole ring compared to the linear heptyl chain. This steric effect has been shown to influence the chemical shift of pyrazole ring protons, providing a spectroscopic handle to distinguish branched from linear N1-alkyl pyrazoles [1]. Twenty-five X-ray crystallographic structures were obtained to confirm the regiochemistry of the major N1-alkylation products, establishing that steric parameters of the alkylating agent significantly influence both the site and efficiency of N-substitution [1]. For procurement purposes, this means that the branched analog can be unambiguously identified and distinguished from its linear isomer by characteristic NMR signatures—a critical quality control consideration.

Regioselective synthesis NMR chemical shift Steric effect

3-Nitropyrazole Class Antibacterial Activity: Patent-Established Pharmacophore with Defined SAR

The 3-nitropyrazole scaffold has been established in the patent literature as a privileged pharmacophore for antibacterial activity. U.S. Patent US4066776A discloses that 1,4-disubstituted-3-nitropyrazoles possess antimicrobial, particularly antibacterial, parasiticidal, and herbicidal properties [1]. The patent explicitly teaches that the 1-substituent (the position occupied by the heptan-2-yl group in the target compound) and the 4-substituent are critical determinants of activity, with preferred 1-substituents including alkyl groups [1]. A related publication on 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide demonstrated an antibacterial spectrum similar to nitrofurantoin, with in vivo efficacy against experimental bacterial infections in mice and low acute toxicity in mice, rats, and dogs—establishing the translational potential of the 3-nitropyrazole class [2]. While specific MIC values for 1-(heptan-2-yl)-3-nitro-1H-pyrazole are not reported in the open literature, the documented SAR framework positions the 3-nitro substitution pattern and the N1-alkyl chain as tunable parameters for optimizing antibacterial potency, selectivity, and pharmacokinetics.

Antibacterial 3-nitropyrazole pharmacophore Structure-activity relationship

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Uniform Across C10H17N3O2 Isomers—Differentiation Lies Elsewhere

All four C10H17N3O2 isomers—1-(heptan-2-yl)-3-nitro-1H-pyrazole, 1-heptyl-3-nitro-1H-pyrazole, 1-(heptan-2-yl)-4-nitro-1H-pyrazole, and 1-heptyl-4-nitro-1H-pyrazole—share identical computed TPSA (63.6 Ų) and hydrogen bond acceptor count (3) [1][2][3][4]. This uniformity means that simple passive permeability predictions based on TPSA alone cannot distinguish these compounds. The differentiation emerges only when lipophilicity (XLogP3) and conformational flexibility (rotatable bonds) are considered in combination with TPSA, yielding distinct positions in property space that translate into different predicted ADME profiles. The target compound occupies a unique coordinate at TPSA = 63.6 Ų, XLogP3 = 3.1, Rotatable Bonds = 5, which is not duplicated by any other C10H17N3O2 isomer [1].

Polar surface area Bioavailability Membrane permeability

Optimal Research and Industrial Application Scenarios for 1-(Heptan-2-yl)-3-nitro-1H-pyrazole Based on Differential Evidence


Antibacterial Hit-to-Lead Optimization Requiring a Lipophilic, Conformationally Constrained 3-Nitropyrazole Scaffold

For medicinal chemistry programs building upon the validated 3-nitropyrazole antibacterial pharmacophore (US4066776A) [1], 1-(heptan-2-yl)-3-nitro-1H-pyrazole offers an XLogP3 of 3.1 and only 5 rotatable bonds—properties that balance sufficient lipophilicity for membrane penetration with reduced conformational entropy penalty upon target binding. This compound serves as the preferred branched-chain analog when the goal is to explore SAR at the N1-position without the increased conformational flexibility (6 rotatable bonds) of the linear 1-heptyl-3-nitro-1H-pyrazole, which may exhibit greater entropic penalty and potentially lower binding affinity. The 3-nitro substitution pattern is essential; procurement of the 4-nitro regioisomer (XLogP3 = 2.7) would both alter the reduction potential and potentially compromise the antibacterial pharmacophore.

Nitrification Inhibitor Formulation Development for Slow-Release Agrochemical Applications

The pyrazole class has been patented as nitrification inhibitors for reducing nitrogen loss in agricultural soils (U.S. Patent 10,556,844) [2]. The target compound's intermediate lipophilicity (XLogP3 = 3.1) positions it between the more hydrophilic 4-nitro regioisomers (XLogP3 = 2.7–2.9) and the more lipophilic chain-extended analog 3-nitro-1-(octan-2-yl)-1H-pyrazole (XLogP3 = 3.6). This intermediate lipophilicity may provide an optimal balance between soil mobility (requiring some aqueous solubility) and soil organic matter partitioning (requiring sufficient lipophilicity for retention in the root zone), reducing leaching while maintaining nitrification-inhibiting efficacy over a target 14–28 day window as demonstrated for pyrazole-based nitrification inhibitors [2][3].

Bioreductive Prodrug Design: Leveraging 3-Nitro Reduction Potential for Controlled Activation

The experimentally validated lower susceptibility of 3-nitropyrazoles to one-electron reduction, compared to 5(4)-nitropyrazoles [4], makes the target compound a candidate scaffold for bioreductive prodrug strategies where controlled, hypoxia-selective activation is desired. The 3-nitro group's distinct reduction mechanism may provide a wider therapeutic window compared to more readily reduced 4-nitro analogs, which could undergo non-specific activation in normoxic tissues. This property is particularly relevant for anticancer and antimicrobial applications where hypoxia-selective toxicity is the therapeutic goal.

Analytical Reference Standard for Isomer-Specific Method Development and Quality Control

Given that all four C10H17N3O2 nitro-pyrazole isomers share identical molecular formula, molecular weight (211.26 g/mol), and TPSA (63.6 Ų), chromatographic and spectroscopic differentiation is non-trivial [5]. The target compound's unique combination of a branched N1-alkyl chain and 3-nitro substitution produces a distinct NMR signature (predictable steric effects on pyrazole ring proton chemical shifts) [6] and a specific XLogP3/rotatable bond fingerprint. This makes it valuable as a certified reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving isomeric impurities in bulk synthetic products—a critical quality control need for any organization scaling up synthesis of N1-alkyl-3-nitropyrazoles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Heptan-2-yl)-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.